Aloc-Trp(Boc)-OH Aloc-Trp(Boc)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC18075563
InChI: InChI=1S/C20H24N2O6/c1-5-10-27-18(25)21-15(17(23)24)11-13-12-22(19(26)28-20(2,3)4)16-9-7-6-8-14(13)16/h5-9,12,15H,1,10-11H2,2-4H3,(H,21,25)(H,23,24)/t15-/m0/s1
SMILES:
Molecular Formula: C20H24N2O6
Molecular Weight: 388.4 g/mol

Aloc-Trp(Boc)-OH

CAS No.:

Cat. No.: VC18075563

Molecular Formula: C20H24N2O6

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

Aloc-Trp(Boc)-OH -

Specification

Molecular Formula C20H24N2O6
Molecular Weight 388.4 g/mol
IUPAC Name (2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(prop-2-enoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C20H24N2O6/c1-5-10-27-18(25)21-15(17(23)24)11-13-12-22(19(26)28-20(2,3)4)16-9-7-6-8-14(13)16/h5-9,12,15H,1,10-11H2,2-4H3,(H,21,25)(H,23,24)/t15-/m0/s1
Standard InChI Key IZNFKNASKVXMLX-HNNXBMFYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC=C
Canonical SMILES CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC=C

Introduction

Structural and Functional Properties of Aloc-Trp(Boc)-OH

Molecular Architecture

Aloc-Trp(Boc)-OH features two distinct protecting groups:

  • Allyloxycarbonyl (Aloc): A base-labile group resistant to acidic conditions, typically removed via palladium-catalyzed allyl transfer under neutral conditions.

  • tert-Butyloxycarbonyl (Boc): An acid-labile group cleaved by trifluoroacetic acid (TFA), stable under basic conditions.

This orthogonal protection ensures sequential deprotection without cross-reactivity, a cornerstone of modern SPPS strategies .

Physicochemical Characteristics

  • Solubility: Compatible with polar aprotic solvents (e.g., DMF, DCM) due to the hydrophobic Boc and Aloc groups.

  • Stability: Resists racemization during coupling, critical for maintaining chiral integrity in peptide sequences .

Synthetic Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis (SPPS)

Aloc-Trp(Boc)-OH is employed in Fmoc/tBu-based SPPS protocols, where its orthogonal protection facilitates iterative chain elongation. For example:

  • Coupling: Activated using aminium reagents (e.g., HBTU/DIEA) in DMF, achieving ≥95% coupling efficiency .

  • Deprotection: Sequential removal of Aloc (via Pd(PPh₃)₄/morpholine) and Boc (via 50% TFA) ensures minimal side reactions.

Table 1: Comparative Deprotection Conditions for Tryptophan Derivatives

Protecting GroupRemoval ReagentConditionsCompatibility
AlocPd(PPh₃)₄Neutral pHBoc-stable
Boc50% TFAAcidicAloc-labile

Orthogonal Deprotection Mechanisms

Aloc Removal via Palladium Catalysis

The Aloc group is cleaved under mild conditions using tetrakis(triphenylphosphine)palladium(0) and a scavenger (e.g., morpholine), generating a free α-amino group without disturbing Boc or acid-sensitive residues .

Boc Deprotection via Acidolysis

Treatment with 50% TFA in DCM liberates the indole nitrogen, with dithioethane (DTE) scavenging tert-butyl cations to prevent tryptophan alkylation.

Biological and Biomedical Relevance

Peptide Therapeutics

Aloc-Trp(Boc)-OH-derived peptides have been explored for receptor-targeted therapies. For instance, melanocortin-4 receptor (MC4R) agonists incorporating this residue show sub-nanomolar binding affinity, highlighting its utility in designing bioactive peptides.

Structural Biology

Protected tryptophan derivatives aid in crystallography studies by reducing conformational flexibility, enabling precise resolution of peptide-receptor interfaces.

Challenges and Innovations

Limitations in Industrial Scaling

While bench-scale synthesis achieves high yields (>90%), industrial production faces challenges in palladium removal post-Aloc deprotection. Advances in immobilized Pd catalysts aim to address this bottleneck.

Computational Modeling

Molecular dynamics simulations predict steric clashes in peptides containing Aloc-Trp(Boc)-OH, guiding sequence optimization to enhance synthetic efficiency.

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